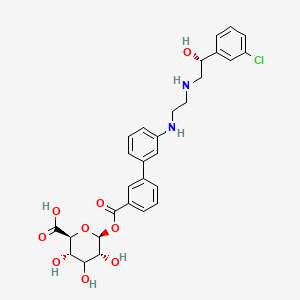

Solabegron Acyl Glucuronide

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H31ClN2O9 |

|---|---|

Molecular Weight |

587.0 g/mol |

IUPAC Name |

(2S,3S,5R,6S)-6-[3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C29H31ClN2O9/c30-20-8-2-6-18(13-20)22(33)15-31-10-11-32-21-9-3-5-17(14-21)16-4-1-7-19(12-16)28(39)41-29-25(36)23(34)24(35)26(40-29)27(37)38/h1-9,12-14,22-26,29,31-36H,10-11,15H2,(H,37,38)/t22-,23?,24-,25+,26-,29-/m0/s1 |

InChI Key |

XLFKMKFHODTQTH-ZPLYZYDFSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC(=CC=C3)NCCNC[C@@H](C4=CC(=CC=C4)Cl)O |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC(=CC=C3)NCCNCC(C4=CC(=CC=C4)Cl)O |

Origin of Product |

United States |

Synthetic and Biosynthetic Methodologies for Solabegron Acyl Glucuronide

Chemical Synthesis Approaches for Solabegron (B109787) Acyl Glucuronide and its Analogues

The chemical synthesis of acyl glucuronides, including that of Solabegron, presents unique challenges due to the inherent instability of the 1-O-acyl linkage and the need for precise stereochemical control at the anomeric center. Research in this area has focused on developing methods that are both efficient and highly selective.

Strategies for Regio- and Stereoselective Synthesis (e.g., favoring β-anomers)

The primary goal in the synthesis of Solabegron Acyl Glucuronide is to selectively form the 1-β-O-acyl isomer, which is the anomer produced biologically. Various strategies have been developed for the regioselective and stereoselective synthesis of 1-β-O-acyl glucuronides. A common approach involves the direct acylation of a suitably protected glucuronic acid derivative with Solabegron. The choice of protecting groups for the hydroxyl and carboxyl functions of the glucuronic acid moiety is crucial to prevent side reactions and to direct the stereochemical outcome of the glycosylation reaction.

Another effective strategy is the use of glycosyl donors with a participating group at the C2 position, which can promote the formation of the desired β-anomer through neighboring group participation. However, for acyl glucuronides, direct esterification methods are often preferred. These methods typically involve the activation of the carboxylic acid of Solabegron, for example, by converting it to an acid chloride or using coupling reagents, followed by reaction with a protected glucuronic acid derivative. Subsequent deprotection yields the final product. The reaction conditions, including solvent, temperature, and catalyst, are carefully optimized to maximize the yield of the β-anomer and minimize the formation of the α-anomer and other byproducts.

Application of the Kinetic Anomeric Effect in Controlled Synthesis

The kinetic anomeric effect plays a significant role in controlling the stereoselectivity of glycosylation reactions. This effect describes the preference for axial attack of a nucleophile on an oxocarbenium ion intermediate, which often leads to the formation of the α-glycoside. However, in the synthesis of 1-O-acyl glucuronides, reaction conditions can be manipulated to favor the formation of the thermodynamically more stable β-anomer.

By carefully selecting the glycosyl donor, the leaving group at the anomeric center, and the reaction conditions, chemists can influence the reaction pathway to favor the desired β-configuration. For instance, using a glycosyl donor with a good leaving group under conditions that promote an SN2-like displacement can lead to inversion of configuration at the anomeric center, thereby favoring the β-anomer if an α-donor is used. Understanding and applying the principles of the kinetic anomeric effect are crucial for the rational design of synthetic routes to stereochemically pure this compound.

Preparation of Isotopically Labeled this compound (e.g., -d8, -13C6)

Isotopically labeled standards are indispensable tools in drug metabolism studies, particularly for quantitative analysis using mass spectrometry. The synthesis of isotopically labeled this compound, such as deuterium-labeled (-d8) or carbon-13-labeled (-13C6) versions, has been accomplished. While detailed synthetic procedures are often proprietary, the general approach involves incorporating the isotopic labels into either the Solabegron or the glucuronic acid moiety at an early stage of the synthesis.

For deuterium (B1214612) labeling, this may involve using deuterated starting materials or reagents in the synthesis of Solabegron. For carbon-13 labeling, 13C-enriched precursors would be used. The subsequent coupling of the labeled aglycone with glucuronic acid follows the same stereoselective strategies as for the unlabeled compound. The availability of these stable isotope-labeled standards is critical for accurate bioanalysis of Solabegron and its acyl glucuronide metabolite in complex biological matrices.

Biotransformation-Based Production of this compound

Biotransformation offers an alternative and often more direct route to drug metabolites, leveraging the enzymatic machinery of biological systems. This approach can be particularly advantageous for producing the correct stereoisomer of a metabolite, such as the β-anomer of this compound.

Enzymatic Production Using In Vitro Systems (e.g., Recombinant Human UGTs, Liver Microsomes)

In vitro systems that mimic the metabolic environment of the human liver are commonly used to produce drug glucuronides. Human liver microsomes, which are vesicular fragments of the endoplasmic reticulum, contain a rich complement of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs). Incubation of Solabegron with human liver microsomes in the presence of the co-factor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) can lead to the formation of this compound.

For a more targeted approach, recombinant human UGTs expressed in cell lines can be employed. This method allows for the identification of the specific UGT isoforms responsible for the glucuronidation of Solabegron. By screening a panel of recombinant UGTs, researchers can pinpoint the key enzymes involved, which is valuable information for predicting potential drug-drug interactions. The use of these in vitro systems allows for the controlled production of the metabolite for analytical and further testing purposes.

Below is a hypothetical data table illustrating the relative activity of different human UGT isoforms in the formation of this compound.

Table 1: Relative Activity of Recombinant Human UGT Isoforms in the Glucuronidation of Solabegron

| UGT Isoform | Relative Activity (%) |

|---|---|

| UGT1A1 | 25 |

| UGT1A3 | 45 |

| UGT1A4 | 10 |

| UGT1A6 | 5 |

| UGT1A9 | 80 |

| UGT2B7 | 95 |

| UGT2B15 | 15 |

Data is illustrative and not based on actual experimental results.

Microbial Biotransformation for Metabolite Generation

Microbial biotransformation utilizes whole microbial cells or their enzymes to carry out specific chemical reactions. Certain microorganisms possess enzymatic capabilities similar to those found in mammals and can be used to produce drug metabolites. This approach can be advantageous for scaling up the production of a metabolite.

The process typically involves screening a diverse range of microbial cultures for their ability to convert Solabegron into its acyl glucuronide. Once a suitable strain is identified, the fermentation conditions (e.g., media composition, pH, temperature, and incubation time) are optimized to maximize the yield of the desired product. The metabolite is then extracted from the culture broth and purified. Microbial biotransformation can be a cost-effective and environmentally friendly method for generating significant quantities of this compound.

Table 2: Hypothetical Screening of Microbial Strains for the Production of this compound

| Microbial Strain | Product Yield (mg/L) |

|---|---|

| Streptomyces rimosus | 12.5 |

| Bacillus megaterium | 8.2 |

| Aspergillus niger | 5.1 |

| Cunninghamella elegans | 15.8 |

| Rhodococcus erythropolis | 3.4 |

Data is illustrative and not based on actual experimental results.

Optimization of In Vitro Incubation Conditions for this compound Yield and Purity Remains Undisclosed in Publicly Available Research

Detailed methodologies and specific data regarding the optimization of in vitro incubation conditions for the enhanced yield and purity of this compound are not extensively detailed in publicly accessible scientific literature. While the metabolism of Solabegron, including its conjugation to form glucuronide metabolites, is acknowledged, specific parameters for optimizing the in vitro synthesis of its acyl glucuronide are not available.

General principles for the biosynthesis of acyl glucuronides involve the use of liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes, along with the necessary cofactors. The optimization of such reactions typically involves a systematic evaluation of several key parameters:

Enzyme Source and Concentration: The choice and concentration of the enzyme source, such as human liver microsomes or specific UGT isoforms, are critical. Different UGT enzymes exhibit varying efficiencies in catalyzing the glucuronidation of specific substrates.

Substrate Concentration: The concentration of the parent compound, Solabegron, would need to be optimized to ensure maximal reaction velocity without causing substrate inhibition.

pH and Buffer System: The pH of the incubation medium significantly influences enzyme activity. A systematic screening of different pH levels and buffer systems is standard practice to identify the optimal conditions for the specific UGT enzyme involved in Solabegron's glucuronidation.

Incubation Time and Temperature: The duration and temperature of the incubation are crucial for maximizing product formation while minimizing potential degradation of the acyl glucuronide, which can be unstable.

Cofactor Concentration: The concentration of the cofactor, UDPGA (uridine 5'-diphospho-glucuronic acid), is a key factor in driving the reaction towards product formation.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables as requested. The optimization of these conditions would require dedicated experimental work, and the results of such proprietary research by pharmaceutical developers are often not published in detail.

Chemical Reactivity and Dynamic Behavior of Solabegron Acyl Glucuronide

Intramolecular Acyl Migration of Solabegron (B109787) Acyl Glucuronide Isomers

A hallmark of acyl glucuronides is their propensity to undergo intramolecular acyl migration. This process involves the non-enzymatic transfer of the solabegron acyl group from the anomeric C-1 position of the glucuronic acid moiety to the other free hydroxyl groups at the C-2, C-3, and C-4 positions. nih.govnih.gov This isomerization results in the formation of a complex mixture of positional isomers.

Mechanistic Pathways of Acyl Migration (e.g., 1-O-β to 2-O-, 3-O-, and 4-O-Acyl Isomers)

The intramolecular acyl migration of the biosynthetically formed 1-O-β-acyl glucuronide is understood to occur via a series of reversible transesterification reactions. The process is initiated by the nucleophilic attack of the adjacent C-2 hydroxyl group on the ester carbonyl at the C-1 position. This leads to the formation of a transient orthoacid intermediate, which subsequently collapses to yield the 2-O-acyl isomer. Following this initial step, the acyl group can undergo further migration to the C-3 and C-4 hydroxyl groups, establishing an equilibrium between the 1-O-, 2-O-, 3-O-, and 4-O-acyl isomers. liverpool.ac.uk These positional isomers are generally more stable than the initial 1-O-β-acyl glucuronide but are not substrates for the β-glucuronidase enzyme, which is responsible for cleaving the glucuronide conjugate to release the parent drug. nih.gov

Kinetics of Acyl Migration: Rate Constants and Equilibrium Dynamics

The kinetics of acyl migration for many acyl glucuronides have been shown to follow pseudo-first-order kinetics under physiological conditions (pH 7.4 and 37°C). nih.gov The rate of disappearance of the 1-O-β-acyl isomer is a function of both acyl migration and hydrolysis. However, for numerous acyl glucuronides, the rate of acyl migration is substantially greater than the rate of hydrolysis. nih.gov

For instance, studies on the diastereomeric 1-O-β-acyl glucuronides of (R)- and (S)-2-phenylpropionic acid have demonstrated that the rate constant for acyl migration from the 1-O-β-isomer to the 2-O-acyl isomer is approximately an order of magnitude larger than the rate constant for hydrolysis of the 1-O-β-acyl isomer. nih.gov The stereochemistry of the aglycone can also impart stereoselectivity to the degradation process, with the rate of acyl migration often being the determining factor. nih.gov

| Compound | Half-life (t½) | Reference |

|---|---|---|

| Zomepirac (B1201015) Glucuronide | 27 minutes | nih.gov |

| (R)-2-phenylpropionic acid glucuronide | - (k12 = 0.377 ± 0.005 h⁻¹) | nih.gov |

| (S)-2-phenylpropionic acid glucuronide | - (k12 = 0.184 ± 0.003 h⁻¹) | nih.gov |

Note: This table presents data for other acyl glucuronides to exemplify the potential reactivity of Solabegron Acyl Glucuronide, for which specific data is not available.

Influence of pH and Solvent Environment on Acyl Migration Pathways

The rate of intramolecular acyl migration is highly dependent on the pH of the surrounding medium. The reaction is significantly slower in acidic conditions (pH below 4) and accelerates as the pH increases towards and beyond physiological levels. nih.gov This pH dependency arises because the migration is catalyzed by the deprotonation of the hydroxyl groups on the glucuronic acid ring, which then act as more potent internal nucleophiles. In an alkaline environment, the higher concentration of alkoxide ions enhances the rate of the nucleophilic attack on the ester carbonyl, thereby increasing the rate of acyl migration. The solvent composition and the presence of other molecules, such as plasma proteins, can also modulate the stability and reaction pathways of acyl glucuronides.

Hydrolytic Stability and Degradation Pathways of this compound

In conjunction with acyl migration, this compound is anticipated to undergo hydrolysis, which involves the cleavage of the ester bond to regenerate the parent drug, solabegron, and D-glucuronic acid.

Identification of Hydrolytic Products

The primary products resulting from the hydrolysis of this compound are expected to be the parent compound, Solabegron , and D-glucuronic acid . The positional isomers formed via acyl migration can also undergo hydrolysis, although often at a different rate compared to the 1-O-β-acyl isomer, to yield the same degradation products. The formation of the parent drug through hydrolysis can have pharmacological relevance by contributing to the systemic exposure of the active compound.

Lack of Publicly Available Data on the

Following a comprehensive search of publicly available scientific literature, no specific data or research findings were identified regarding the chemical reactivity, stability, intramolecular migration, or hydrolysis of this compound. Consequently, the detailed analysis of structural and environmental factors modulating its reactivity and stability, as requested, cannot be provided at this time.

General information on the behavior of acyl glucuronides indicates that they are a class of metabolites known for their chemical lability. These compounds can undergo pH-dependent intramolecular acyl migration, leading to the formation of various positional isomers, as well as hydrolysis, which results in the cleavage of the glucuronic acid moiety from the parent drug. The rates of these reactions are influenced by factors such as pH, temperature, and the specific chemical structure of the aglycone (the drug molecule).

For instance, studies on other acyl glucuronides, such as zomepirac glucuronide, have demonstrated a half-life of approximately 27 minutes under physiological conditions (pH 7.4 and 37°C), with increased stability at a lower pH. Furthermore, research on the glucuronides of (R)- and (S)-2-phenylpropionic acid has revealed stereoselectivity in their degradation, with the rate of acyl migration being a key determinant.

However, without specific studies on this compound, it is not possible to extrapolate these findings to predict its precise chemical behavior. The reactivity and stability of an acyl glucuronide are highly dependent on the unique structural and electronic properties of the parent molecule, Solabegron.

Therefore, the generation of data tables and a detailed discussion on the structural and environmental factors modulating the reactivity and stability of this compound is not feasible based on the current body of scientific literature.

Mechanisms of Macromolecular Adduct Formation by Solabegron Acyl Glucuronide

Direct Nucleophilic Displacement (Transacylation) Pathways

Transacylation is a significant mechanism through which acyl glucuronides can covalently modify proteins. This process involves the direct reaction of the electrophilic ester carbonyl group of the acyl glucuronide with nucleophilic functional groups on proteins, leading to the formation of a stable amide or ester bond and the displacement of the glucuronic acid moiety.

Several nucleophilic residues on proteins are susceptible to attack by acyl glucuronides. The primary targets include the sulfhydryl group of cysteine, the ε-amino group of lysine (B10760008), and the hydroxyl groups of serine and tyrosine. The reactivity of these sites is influenced by their local microenvironment, including pH and accessibility. For instance, the ε-amino group of lysine is a potent nucleophile at physiological pH. The formation of these covalent bonds can alter the protein's structure and function.

Table 1: Key Nucleophilic Amino Acid Residues in Proteins Targeted by Acyl Glucuronides

| Nucleophilic Residue | Functional Group | Type of Bond Formed with Acyl Glucuronide |

| Lysine | ε-Amino (-NH₂) | Amide |

| Cysteine | Sulfhydryl (-SH) | Thioester |

| Serine | Hydroxyl (-OH) | Ester |

| Tyrosine | Hydroxyl (-OH) | Ester |

Glutathione (B108866) (GSH), a tripeptide containing a reactive sulfhydryl group, is an abundant intracellular nucleophile. The reaction of acyl glucuronides with GSH to form thio-acyl glutathione conjugates serves as an important in vitro probe for assessing the reactivity of these metabolites. The formation of these conjugates demonstrates the potential for acyl glucuronides to react with sulfhydryl groups on proteins in a similar manner. These glutathione adducts are often used as biomarkers of reactive metabolite formation.

Glycation Mechanisms Initiated by Solabegron (B109787) Acyl Glucuronide

In addition to direct transacylation, acyl glucuronides can form protein adducts through a more complex glycation pathway. This mechanism is initiated by the intramolecular rearrangement of the acyl group on the glucuronic acid moiety.

The initial 1-β-O-acyl glucuronide, formed enzymatically, can undergo intramolecular acyl migration to form positional isomers (e.g., 2-O-, 3-O-, and 4-O-acyl esters). These isomers can then undergo ring-chain tautomerism, which involves the opening of the pyranose ring of the glucuronic acid to expose a reactive aldehyde group. This aldehyde is a key intermediate in the glycation pathway.

The newly formed aldehyde group is highly electrophilic and can react with the nucleophilic ε-amino groups of lysine residues on proteins. This reaction results in the formation of an unstable imine, commonly referred to as a Schiff base. nih.gov This step is a critical part of the glycation process, leading to the initial covalent attachment of the drug-glucuronide conjugate to the protein.

The initially formed Schiff base is reversible and can either dissociate or undergo an Amadori rearrangement to form a more stable ketoamine adduct. researchgate.net This rearrangement results in an irreversible and stable covalent bond between the acyl glucuronide and the protein. The formation of these stable Amadori products is a hallmark of protein glycation by acyl glucuronides. researchgate.net

Table 2: Stages of Protein Glycation by Acyl Glucuronides

| Stage | Description | Key Reactants | Product |

| 1. Acyl Migration | Intramolecular rearrangement of the acyl group on the glucuronic acid ring. | 1-β-O-acyl glucuronide | Positional isomers (e.g., 2-O-, 3-O-, 4-O-acyl) |

| 2. Ring-Chain Tautomerism | Opening of the glucuronic acid ring to form a linear aldehyde. | Acyl glucuronide isomers | Reactive aldehyde intermediate |

| 3. Schiff Base Formation | Reaction of the aldehyde with the ε-amino group of a protein's lysine residue. | Reactive aldehyde, Protein (Lysine) | Unstable Schiff base (imine) adduct |

| 4. Amadori Rearrangement | Irreversible rearrangement of the Schiff base to a stable ketoamine. | Schiff base adduct | Stable glycated protein adduct |

Information on Macromolecular Adduct Formation by Solabegron Acyl Glucuronide Not Publicly Available

Following a comprehensive search of scientific literature and public databases, specific information regarding the mechanisms of macromolecular adduct formation by this compound is not available. The user's request for an article detailing in vitro investigations, characterization of covalent adducts, stereoselective aspects of adduct formation, and the identification of reactive intermediates specifically for this compound could not be fulfilled.

Solabegron is a selective β3 adrenergic receptor agonist that has been investigated for the treatment of overactive bladder and irritable bowel syndrome. As a compound containing a carboxylic acid moiety, it is plausible that it could be metabolized to an acyl glucuronide. Acyl glucuronides of many carboxylic acid-containing drugs are known to be chemically reactive metabolites capable of forming covalent adducts with proteins.

These reactions, which include transacylation and glycation, have been studied for numerous drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs). Research in this general area often involves characterizing adducts with model proteins like Human Serum Albumin (HSA) and UDP-Glucuronosyltransferases (UGTs), exploring the stereoselectivity of these reactions, and using trapping agents to identify short-lived reactive intermediates.

However, searches for studies applying these methodologies specifically to solabegron and its potential acyl glucuronide metabolite did not yield any results. Publicly accessible information on the metabolism of solabegron, particularly concerning the formation and reactivity of an acyl glucuronide conjugate, is limited. Without specific research data on this compound, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user's request. Extrapolating findings from other compounds would violate the explicit instruction to focus solely on this compound.

Enzymatic Formation and in Vitro Metabolic Disposition of Solabegron Acyl Glucuronide

Role of UDP-Glucuronosyltransferases (UGTs) in Solabegron (B109787) Glucuronidation

Glucuronidation is a major Phase II metabolic reaction catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes. criver.com These enzymes facilitate the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion. For compounds with a carboxylic acid group, such as Solabegron, this process results in the formation of an acyl glucuronide. nih.govebmconsult.com The UGT enzymes are primarily located in the liver but are also present in other tissues, including the kidneys and intestines. xenotech.com

Direct studies identifying the specific UGT isoforms responsible for the formation of Solabegron Acyl Glucuronide have not been published. However, research on other β3-adrenoceptor agonists with similar structural features can offer predictive insights. For instance, the metabolism of Mirabegron, another β3-adrenoceptor agonist, has been studied in detail. One of the primary metabolic pathways for Mirabegron is direct glucuronidation. nih.gov

A study utilizing human liver microsomes (HLMs) and recombinant human UGTs (rhUGTs) identified UGT2B7 as the main catalyst for the formation of the O-glucuronide of Mirabegron. nih.gov Additionally, UGT1A3 and UGT1A8 were found to be candidates for the formation of other glucuronide metabolites of Mirabegron. nih.gov Given the similarities in the class of drugs and the presence of a functional group susceptible to glucuronidation, it is plausible that these same UGT isoforms, particularly UGT2B7, could play a significant role in the glucuronidation of Solabegron. UGT2B7 is known to be a key enzyme in the metabolism of many drugs containing carboxylic acids. ebmconsult.com

To definitively identify the UGT isoforms involved in this compound formation, in vitro studies using a panel of recombinant human UGT enzymes would be necessary. criver.com Such studies typically involve incubating Solabegron with individual UGT isoforms and measuring the rate of glucuronide formation.

Table 1: Potential UGT Isoforms Involved in the Glucuronidation of Carboxylic Acid-Containing Drugs

| UGT Isoform | Common Substrates with Carboxylic Acid Moieties | Cellular Location |

| UGT1A1 | Bilirubin, certain NSAIDs | Liver, Intestine |

| UGT1A3 | Mycophenolic acid, various drugs | Liver |

| UGT1A9 | Mycophenolic acid, propofol | Liver, Kidney |

| UGT2B7 | Non-steroidal anti-inflammatory drugs (NSAIDs), morphine | Liver, Kidney, Intestine |

This table presents general information on UGT isoforms and is not specific to Solabegron.

The kinetic characterization of the UGT-mediated glucuronidation of Solabegron, which would involve determining parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), has not been reported in the available literature. These kinetic parameters are crucial for understanding the efficiency of the metabolic process and for predicting potential drug-drug interactions.

In general, the kinetics of glucuronidation can be determined by incubating varying concentrations of the substrate (Solabegron) with a source of UGT enzymes, such as human liver microsomes or a specific recombinant UGT isoform, and measuring the rate of product formation. nih.gov For example, a study on the glucuronidation of furosemide in human liver microsomes demonstrated that the reaction followed Hill equation kinetics. researchgate.net

Table 2: Example of Kinetic Parameters for Acyl Glucuronide Formation in Human Liver Microsomes

| Compound | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg) |

| Furosemide | 681 (S50) | 576 | 0.85 |

| Diclofenac | ~50 | ~1500 | ~30 |

| Mycophenolic Acid | 180 | Not Reported | Not Reported |

This table provides examples of kinetic data for other drugs and is not specific to Solabegron. researchgate.netnih.gov

In Vitro Systems for Studying this compound Formation and Stability

A variety of in vitro systems are available to study the formation and stability of acyl glucuronides. These systems are essential tools in drug metabolism research, providing a controlled environment to investigate metabolic pathways and enzyme kinetics.

Human liver microsomes (HLMs) are a commonly used in vitro tool for studying drug metabolism. nih.gov HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.gov To study the formation of this compound, Solabegron would be incubated with HLMs in the presence of the cofactor UDPGA. nih.gov The rate of formation of the glucuronide metabolite can then be measured over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

It is important to note that the stability of acyl glucuronides can be a challenge in in vitro systems, as they can undergo hydrolysis and acyl migration. nih.gov The conditions of the incubation, such as pH and temperature, must be carefully controlled to obtain accurate results.

Recombinant UGT systems involve the use of specific human UGT isoforms that have been expressed in cell lines, such as insect cells or bacteria. researchgate.net This approach allows for the investigation of the role of individual UGT isoforms in the metabolism of a drug, which is not possible with HLMs that contain a mixture of enzymes. criver.com

By incubating Solabegron with a panel of recombinant UGT isoforms, it would be possible to identify which specific enzymes are responsible for the formation of its acyl glucuronide. criver.com This information is valuable for predicting inter-individual variability in drug metabolism and for assessing the potential for drug-drug interactions. ebmconsult.com

Relationship Between this compound Formation and Parent Compound Metabolism (e.g., precursory oxidation to carboxylic acid)

The formation of this compound is directly dependent on the presence of a carboxylic acid group on the parent molecule. nih.gov In the case of Solabegron, the carboxylic acid moiety is an integral part of its chemical structure. nih.gov Therefore, precursory oxidation to form a carboxylic acid is not necessary for the glucuronidation of Solabegron itself.

However, for some drugs, an initial Phase I metabolic reaction, such as oxidation catalyzed by cytochrome P450 (CYP) enzymes, is required to introduce or unmask a functional group, like a hydroxyl or carboxyl group, that can then undergo Phase II conjugation. researchgate.net For Solabegron, while direct glucuronidation of the carboxylic acid is expected, it is also possible that other parts of the molecule could undergo oxidative metabolism, and these oxidized metabolites could then be subject to further conjugation reactions. A comprehensive in vitro metabolic study using both liver microsomes with and without NADPH (a cofactor for CYP enzymes) and UDPGA would be necessary to fully elucidate the metabolic pathways of Solabegron.

Advanced Analytical and Spectroscopic Characterization of Solabegron Acyl Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Isomer Separation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of acyl glucuronides in complex biological matrices. researchgate.net Its high selectivity and sensitivity allow for direct measurement without the need for derivatization or hydrolysis, which can be incomplete or introduce artifacts. researchgate.netscispace.com

Developing a robust LC-MS/MS method for Solabegron (B109787) Acyl Glucuronide requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves extracting the analyte from biological matrices like plasma or urine. Common techniques include protein precipitation with organic solvents like acetonitrile (B52724) or solid-phase extraction (SPE). nih.gov The goal of SPE is to achieve high reproducibility, effective matrix clean-up, and high recovery of the analyte. scispace.com

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) is typically employed. UHPLC offers significant advantages, including higher selectivity towards isomers, greater sensitivity, and faster analysis times. scispace.com A gradient elution using a C18 column with a mobile phase consisting of an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is common for achieving separation. nih.govcurrentseparations.com

Mass Spectrometry: Electrospray ionization (ESI) is the most suitable ionization method as it is a "soft" technique that minimizes in-source fragmentation of the labile ester bond in the acyl glucuronide. scispace.com Detection is typically performed in positive ion mode, especially if the aglycone is a weak base. scispace.com A triple quadrupole mass spectrometer is used for its exceptional selectivity and sensitivity in Selected Reaction Monitoring (SRM) mode, which enables direct quantification of the metabolite. researchgate.netscispace.com In positive-ion mode, a characteristic neutral loss of 176 Da (corresponding to a monodehydrated glucuronic acid) is often monitored. scispace.com

Below is a table summarizing typical parameters for an LC-MS/MS method developed for acyl glucuronide analysis.

| Parameter | Typical Setting | Purpose |

| Chromatography | UHPLC | High resolution and speed |

| Column | C18 (e.g., Phenomenex Luna, Hypersil BDS) | Separation of isomers |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier |

| Elution | Gradient | Resolves isomers from the aglycone |

| Ionization | Electrospray (ESI), Positive Mode | Soft ionization, minimizes fragmentation |

| Detection | Triple Quadrupole MS/MS | High sensitivity and specificity |

| Monitoring Mode | Selected Reaction Monitoring (SRM) | Quantitative analysis |

A significant challenge in analyzing acyl glucuronides is the presence of acyl migration isomers (β-1, C-2, C-3, C-4). These isomers share the same mass-to-charge ratio and often produce similar fragmentation patterns, making them indistinguishable by mass spectrometry alone. scispace.comcurrentseparations.com Therefore, chromatographic separation is essential. currentseparations.comnih.gov

A well-developed gradient elution method can resolve the different positional isomers. currentseparations.com Once chromatographically separated, tandem mass spectrometry (MS/MS or MSn) can be used to confirm their identity. While the primary fragmentation patterns may be similar, subtle differences in fragment ion intensities can sometimes be observed. The combination of unique retention times from the LC separation and the characteristic mass spectral data from MS/MS provides confident identification and characterization of the individual isomers of Solabegron Acyl Glucuronide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of metabolites and for studying their dynamic behavior, such as degradation and isomerization. nih.gov

¹H NMR spectroscopy provides detailed structural information that is crucial for distinguishing between the different positional isomers of this compound. The anomeric proton (H-1) of the glucuronic acid moiety is particularly diagnostic. In the native 1-O-β-acyl glucuronide, this proton appears as a distinct doublet at a characteristic chemical shift. nih.gov

Upon acyl migration to the C-2, C-3, or C-4 positions, the chemical environment of the anomeric proton and other protons on the glucuronic acid ring changes, resulting in predictable shifts in the NMR spectrum. By analyzing these chemical shifts and coupling constants, the exact position of the Solabegron aglycone on the glucuronic acid ring can be determined for each isomer. This allows for the definitive structural assignment of the parent conjugate and its rearrangement products. nih.govresearchgate.net

The following table illustrates hypothetical but characteristic ¹H NMR chemical shifts for the anomeric proton of different acyl glucuronide isomers.

| Isomer | Anomeric Proton (H-1) Chemical Shift (ppm) | Multiplicity |

| 1-O-β-isomer | ~5.8 | Doublet |

| 2-O-acyl isomer | ~5.2 | Doublet |

| 3-O-acyl isomer | ~5.1 | Doublet |

| 4-O-acyl isomer | ~5.0 | Doublet |

NMR spectroscopy is uniquely suited for monitoring chemical reactions in real-time without the need for separation or quenching. mdpi.com This capability can be applied to study the stability of this compound under physiological conditions (e.g., in a buffer at pH 7.4). nih.gov

By acquiring a series of ¹H NMR spectra over time, the degradation kinetics can be precisely measured. nih.gov The rate of acyl migration and hydrolysis can be determined by monitoring the disappearance of the signal corresponding to the anomeric proton of the initial 1-O-β isomer and the simultaneous appearance of new signals corresponding to the acyl-migrated isomers and the hydrolyzed aglycone. nih.govresearchgate.net This method allows for the calculation of half-lives for the degradation process and provides a clear delineation of the degradation pathways (acyl migration vs. hydrolysis). nih.govnih.govresearchgate.net Such kinetic data is invaluable for assessing the potential reactivity of the metabolite. nih.gov

Other Spectroscopic and Chromatographic Techniques for Purity Assessment and Identity Confirmation

While LC-MS and NMR are the primary tools for detailed characterization, other standard analytical techniques are employed for routine purity assessment and identity confirmation of isolated or synthesized this compound.

Thin-Layer Chromatography (TLC): TLC is a classical chromatographic technique that can be used as a simple and rapid method for assessing the purity of a sample. researchgate.net It can help visualize the primary compound and any significant impurities under UV light or after staining.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Before interfacing with a mass spectrometer, HPLC with a UV detector is a standard method for determining the purity of a compound. By integrating the peak area of the analyte relative to the total area of all peaks, a percentage purity can be calculated.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for ester carbonyls, carboxylic acids, hydroxyl groups, and aromatic rings, serving as a fingerprint for identity confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to confirm the presence of chromophores within the molecule. The UV-Vis spectrum provides information on the wavelength of maximum absorbance (λmax), which is a characteristic property of the Solabegron aglycone and can be used for identity confirmation and quantification via HPLC-UV.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for the characterization of drug metabolites, offering high accuracy and sensitivity. In the analysis of this compound, HRMS provides precise mass measurements, which are crucial for determining the elemental composition and confirming the identity of the metabolite.

The chemical formula for this compound is C₂₉H₃₁ClN₂O₉, with a molecular weight of approximately 587.02 g/mol . clearsynth.com HRMS analysis, typically coupled with liquid chromatography (LC-HRMS), allows for the separation of the metabolite from a complex biological matrix before its introduction into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for such analyses, as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion. nih.gov

A key diagnostic feature in the mass spectrum of a glucuronide conjugate is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass of 176.0321 Da. nih.gov This characteristic neutral loss is a strong indicator of the presence of a glucuronide conjugate. nih.govnih.gov Further fragmentation of the precursor ion can provide structural information about the aglycone, in this case, Solabegron.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Precursor Ion ([M+H]⁺) | m/z 587.02 | Corresponds to the protonated molecule of this compound. |

| High-Resolution Mass | m/z 587.xxxx | Precise mass measurement allows for the confirmation of the elemental composition (C₂₉H₃₁ClN₂O₉). |

| Major Fragment Ion | m/z 411.xxxx | Corresponds to the protonated Solabegron aglycone after the neutral loss of the glucuronic acid moiety. |

| Characteristic Neutral Loss | 176.0321 Da | Confirms the presence of the glucuronic acid conjugate. nih.gov |

Note: The exact mass values are illustrative and would be determined experimentally.

Advanced HRMS techniques, such as tandem mass spectrometry (MS/MS), are employed to obtain detailed structural information. scispace.com In an MS/MS experiment, the precursor ion of this compound is isolated and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern serves as a fingerprint for the molecule, aiding in its unambiguous identification.

Chiral Chromatography for Stereoisomer Resolution

Solabegron possesses a chiral center, and consequently, its metabolites, including the acyl glucuronide, can exist as stereoisomers. nih.gov These stereoisomers may exhibit different pharmacological and toxicological profiles, making their separation and characterization essential. nih.govresearchgate.net Chiral chromatography is the primary technique used to resolve and quantify these stereoisomers. scispace.com

The separation of stereoisomers is typically achieved using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). nih.govscispace.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds and their metabolites. scispace.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. scispace.com

The resolution of this compound stereoisomers would involve developing a specific chromatographic method. The mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol, is carefully optimized to achieve baseline separation of the enantiomers. scispace.com The addition of small amounts of an acidic or basic modifier can improve peak shape and resolution. scispace.com

Table 2: Representative Chiral Chromatography Parameters for Stereoisomer Resolution

| Parameter | Condition | Purpose |

| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK) | Provides the chiral environment necessary for stereoisomer separation. scispace.com |

| Mobile Phase | Hexane:2-Propanol (with modifier) | Optimized to achieve differential interaction of stereoisomers with the CSP. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV or Mass Spectrometry | To detect and quantify the separated stereoisomers. |

| Resolution (Rs) | > 1.5 | A measure of the degree of separation between the two stereoisomer peaks. scispace.com |

The successful resolution of the stereoisomers of this compound allows for their individual collection and subsequent analysis. This is crucial for understanding the stereoselective metabolism of Solabegron and the potential differential biological activities of its metabolites. rsc.org

Computational and Theoretical Investigations of Solabegron Acyl Glucuronide Reactivity

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation

Quantum mechanical calculations are essential for elucidating the intricate reaction pathways of acyl glucuronides. These methods allow for a detailed examination of the electronic structure of molecules, enabling the study of bond-breaking and bond-forming processes that are central to the reactivity of these metabolites.

Density Functional Theory (DFT) Studies of Acyl Migration Transition Structures

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the mechanism of acyl migration in acyl glucuronides. mdpi.com This intramolecular rearrangement is a key factor in their reactivity and potential toxicity. acs.org DFT calculations can be employed to model the transition state structures of the acyl migration process, providing valuable information about the energy barriers and reaction kinetics. rsc.org

Studies on various acyl glucuronides have shown that the acyl group can migrate from the 1-β position to the 2-, 3-, and 4-positions of the glucuronic acid moiety. DFT calculations help to elucidate the stepwise mechanism of this migration, which is believed to proceed through a tetrahedral intermediate. nih.gov By calculating the energy of the reactants, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This allows for the determination of the rate-limiting step and the relative stability of the different isomers.

For a hypothetical DFT study on solabegron (B109787) acyl glucuronide, one would expect the calculations to reveal the activation energies for the 1,2-, 2,3-, and 3,4-acyl migrations. These values would be critical in predicting the predominant isomeric forms under physiological conditions.

Illustrative Data Table: Hypothetical DFT Calculated Activation Energies for Acyl Migration of an Acyl Glucuronide

| Migration Pathway | Activation Energy (kcal/mol) |

| 1-β to 2-β | 18.5 |

| 2-β to 3-β | 20.1 |

| 3-β to 4-β | 22.3 |

Note: This data is illustrative and not based on actual calculations for Solabegron Acyl Glucuronide.

Modeling of Hydrolytic Cleavage and Rearrangement Mechanisms

Besides acyl migration, acyl glucuronides can also undergo hydrolytic cleavage, which results in the release of the parent drug. covachem.com Computational modeling, particularly using QM methods, can be used to study the mechanism of this hydrolysis reaction. The reaction can be catalyzed by acids, bases, or enzymes such as β-glucuronidase. sigmaaldrich.commdpi.com

QM calculations can model the attack of a water molecule (or a hydroxide (B78521) ion) on the ester carbonyl group, leading to the formation of a tetrahedral intermediate which then breaks down to release the carboxylic acid and glucuronic acid. These models can also take into account the role of solvent molecules in stabilizing the transition state. By comparing the activation energies for acyl migration and hydrolysis, it is possible to predict which pathway is more favorable under different pH conditions. nih.gov

Molecular Dynamics (MD) Simulations and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

While QM methods are excellent for studying the details of chemical reactions, they are computationally expensive for large systems. Molecular Dynamics (MD) simulations and hybrid QM/MM methods offer a way to study the behavior of acyl glucuronides in a more realistic biological environment. mdpi.comiaanalysis.com

Simulation of this compound Interactions with Macromolecular Targets

Acyl glucuronides are known to covalently bind to proteins, which is a potential mechanism for idiosyncratic drug reactions. nih.govliverpool.ac.uk Molecular dynamics simulations can be used to study the non-covalent interactions between an acyl glucuronide and a protein, identifying potential binding sites and orientations that may precede covalent bond formation. nih.govnih.gov

In a typical MD simulation, the acyl glucuronide and the target protein are placed in a box of water molecules, and the trajectories of all atoms are calculated over time. This allows for the exploration of the conformational landscape of the protein-ligand complex and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.

For this compound, MD simulations could be used to investigate its interaction with abundant plasma proteins like human serum albumin, which is a common target for acyl glucuronide adduction. The simulations could pinpoint specific amino acid residues that are in close proximity to the reactive ester group, suggesting potential sites for covalent modification.

Hybrid QM/MM methods can provide a more detailed picture of the covalent binding process. nih.govbioexcel.eu In this approach, the reactive part of the system (the acyl glucuronide and the side chain of the target amino acid) is treated with a QM method, while the rest of the protein and solvent are treated with a less computationally demanding MM force field. nih.govacs.orgutdallas.edu This allows for the modeling of the chemical reaction of covalent bond formation within the dynamic environment of the protein. bioexcel.eu

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and flexibility of an acyl glucuronide can significantly influence its reactivity. Conformational analysis aims to identify the low-energy conformations of a molecule and the energy barriers between them. This can be achieved using a variety of computational methods, including systematic or stochastic searches with molecular mechanics force fields, often refined with QM calculations.

The glucuronic acid ring can adopt different chair and boat conformations, and there is also flexibility around the glycosidic bond and the ester linkage. Understanding the preferred conformations of this compound would be important for predicting its reactivity. For instance, certain conformations may be more pre-disposed to acyl migration or hydrolysis due to the proximity of the reacting groups.

Stereochemistry can also play a crucial role in the reactivity of acyl glucuronides. If the parent drug is chiral, its glucuronide will exist as diastereomers, which can exhibit different rates of acyl migration and hydrolysis. Computational methods can be used to study the conformational preferences of these diastereomers and to rationalize any observed differences in their reactivity.

Development of Structure-Reactivity and Structure-Stability Relationships for Acyl Glucuronides

A major goal of computational studies on acyl glucuronides is to develop relationships between their chemical structure and their reactivity or stability. nih.govnih.gov These relationships can be used to predict the potential for acyl glucuronide-related toxicity of new drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov For acyl glucuronides, QSAR/QSPR models can be developed to predict their rate of acyl migration or hydrolysis based on various molecular descriptors. nih.govnih.gov

These descriptors can be derived from the 2D or 3D structure of the molecule and can include electronic properties (e.g., partial charges on atoms, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. Quantum mechanical calculations are often used to compute accurate electronic descriptors.

For a series of acyl glucuronides, a model could be built that relates the half-life of the 1-β isomer to descriptors such as the pKa of the parent carboxylic acid, the electronic properties of the aglycone, and the steric hindrance around the ester linkage. Such a model could then be used to predict the stability of new acyl glucuronides, including that of this compound, and to guide the design of safer drugs.

Illustrative Data Table: Correlating Structural Descriptors with Acyl Glucuronide Half-Life

| Compound | Parent Acid pKa | Steric Hindrance (Taft Es) | Predicted Half-life (h) |

| Drug A-AG | 4.2 | -0.07 | 10.5 |

| Drug B-AG | 3.8 | -0.25 | 5.2 |

| Drug C-AG | 4.5 | -0.50 | 15.8 |

Note: This data is illustrative and not based on actual calculations for this compound.

Future Directions in Solabegron Acyl Glucuronide Research

Development of Innovative and Scalable Synthetic Methodologies for Metabolite Generation

The availability of pure acyl glucuronide standards is often a limiting factor in detailed metabolic and toxicological studies. hyphadiscovery.com Traditional chemical synthesis methods can be complex and low-yielding. Therefore, a primary focus for future research is the development of efficient and scalable methods to generate solabegron (B109787) acyl glucuronide.

Innovations in chemical synthesis offer promising avenues. One such approach involves the selective 1β-acylation of a protected glucuronic acid derivative, such as allyl D-glucuronate, with the parent carboxylic acid (solabegron). liverpool.ac.uknih.govresearchgate.net This method leverages the kinetic anomeric effect to favor the formation of the desired 1β-isomer. liverpool.ac.ukresearchgate.net Subsequent mild deprotection, for instance using palladium catalysts, yields the final product. nih.govresearchgate.net The adaptation and optimization of these selective acylation techniques for solabegron could significantly improve synthesis efficiency.

Beyond purely chemical methods, biotransformation represents a powerful and scalable alternative. hyphadiscovery.comhyphadiscovery.com This involves using whole-cell systems, such as recombinant microbes engineered to express human UDP-glucuronosyltransferase (UGT) enzymes, to produce the desired metabolite. hyphadiscovery.comresearchgate.net Screening panels of different microbial strains can identify those capable of forming the specific acyl glucuronide from the parent drug. hyphadiscovery.com This biosynthetic approach can provide a more direct route to the biologically relevant 1-O-β-acyl glucuronide isomer and has been successfully applied to produce gram-quantities of other complex acyl glucuronides. hyphadiscovery.com

Table 1: Emerging Synthetic Methodologies for Acyl Glucuronide Generation

| Methodology | Description | Key Advantages | Relevant Compounds/Catalysts |

|---|---|---|---|

| Selective 1β-Acylation | Chemical synthesis involving direct, selective acylation at the C1-hydroxyl group of a protected glucuronate. nih.govresearchgate.net | High stereoselectivity for the desired β-anomer, efficient two-step process. liverpool.ac.ukresearchgate.net | Allyl D-glucuronate, HATU (catalyst), Palladium (for deprotection). nih.govresearchgate.net |

| Microbial Biotransformation | Use of whole-cell microbial systems (e.g., bacteria, fungi) to catalyze the glucuronidation of the parent drug. hyphadiscovery.com | Scalable, produces the biologically relevant isomer, avoids harsh chemical reagents. hyphadiscovery.comhyphadiscovery.com | Recombinant microbes expressing human UGT enzymes. researchgate.net |

| Enzymatic Synthesis | In vitro synthesis using isolated UGT enzymes, cofactors, and the parent drug. | High specificity, controlled reaction conditions. | UGT Isoforms (e.g., UGT1A, UGT2B), UDPGA (cofactor). hyphadiscovery.com |

Elucidation of Further Granular Mechanistic Details of Acyl Glucuronide Reactivity and Isomerization

Acyl glucuronides are known to be reactive electrophilic metabolites capable of undergoing several chemical transformations in vitro and in vivo. nih.govresearchgate.net These reactions are critical to understand, as they can influence the metabolite's stability, protein binding, and potential to initiate toxicity. nih.govnih.gov While the general principles are established, the specific kinetics and pathways for solabegron acyl glucuronide remain to be determined.

The primary reactions of interest include:

Intramolecular Acyl Migration (Isomerization): The acyl group can migrate from the initial C1 position of the glucuronic acid moiety to the C2, C3, and C4 hydroxyl groups, forming positional isomers. nih.govcurrentseparations.com This pH-dependent process is a key feature of acyl glucuronide chemistry. clinpgx.org

Hydrolysis: The ester linkage can be cleaved, regenerating the parent drug (solabegron) and glucuronic acid. nih.govclinpgx.org The balance between hydrolysis and acyl migration is influenced by the chemical structure of the aglycone and the pH of the surrounding medium. liverpool.ac.uk

Anomerization: The β-isomers formed via acyl migration can undergo reversible conversion to their corresponding α-anomers. nih.gov

Transacylation and Glycation: The electrophilic nature of the acyl glucuronide and its isomers allows them to react with nucleophilic groups on proteins. liverpool.ac.uknih.gov This can occur via two main pathways: transacylation, which involves the transfer of the acyl (solabegron) moiety to the protein, and glycation, where the rearranged isomers form adducts that retain the glucuronic acid portion. researchgate.netnih.gov

Future research should focus on quantifying the rates of these reactions specifically for this compound under physiological conditions (pH 7.4). springernature.com This involves incubating the pure 1-O-β isomer in buffer and plasma and monitoring the formation of isomers and the parent drug over time. liverpool.ac.ukspringernature.com Such studies will provide crucial data on the metabolite's half-life and its propensity to form potentially reactive isomers. springernature.com

Table 2: Key Reactions of Acyl Glucuronides

| Reaction Type | Description | Potential Consequence |

|---|---|---|

| Acyl Migration | Intramolecular transfer of the acyl group from C1 to C2, C3, or C4 positions of the glucuronic acid ring. nih.govcurrentseparations.com | Formation of more stable but potentially reactive isomers. researchgate.net |

| Hydrolysis | Cleavage of the ester bond, releasing the parent drug and glucuronic acid. nih.gov | Regeneration of the pharmacologically active parent compound. |

| Anomerization | Reversible conversion between β and α configurations at the anomeric carbon (C1) of the rearranged isomers. nih.gov | Contributes to the complex mixture of isomers present at equilibrium. |

| Transacylation | Intermolecular reaction where the acyl group is transferred to a nucleophile, such as an amino acid residue on a protein. liverpool.ac.uknih.gov | Covalent modification of proteins, potential for antigen formation. clinpgx.org |

| Glycation | Reaction of ring-opened forms of the rearranged isomers with proteins, forming stable adducts (e.g., Schiff's base). researchgate.netnih.gov | Covalent modification of proteins, retention of the glucuronic acid moiety. researchgate.net |

Integration of Advanced Analytical and Computational Tools for Comprehensive Chemical Characterization

A thorough characterization of this compound and its dynamic behavior requires the integration of state-of-the-art analytical and computational methods. Given the instability and isomeric complexity of acyl glucuronides, developing robust analytical techniques is paramount. clinpgx.orgnih.gov

Advanced Analytical Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone for analyzing acyl glucuronides. currentseparations.comnih.gov Future work should focus on developing specific LC-MS/MS methods that can chromatographically separate the 1-O-β, 2-O, 3-O, and 4-O isomers of this compound, as they often exhibit similar fragmentation patterns. currentseparations.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is indispensable for the unambiguous structure confirmation of synthesized standards and for studying reaction kinetics in real-time. liverpool.ac.uk Cryoprobe NMR can be particularly useful for characterizing small quantities of isolated metabolites. hyphadiscovery.com

Capillary Electrophoresis (CE): Techniques like micellar electrokinetic capillary chromatography offer an alternative, high-resolution separation method for acyl glucuronide isomers and can be valuable for kinetic studies. nih.gov

Computational Tools:

Density Functional Theory (DFT): DFT and other quantum mechanics (QM) methods can be used to model the transacylation and isomerization reactions. rsc.orgmdpi.com Calculating the activation energies for these pathways can help predict the relative reactivity of this compound and provide a theoretical basis for experimental findings. rsc.org

Molecular Docking and Dynamics: These tools can predict and simulate how this compound and its isomers might interact with and covalently modify proteins like human serum albumin. mdpi.com This can help identify potential binding sites and understand the structural basis for reactivity.

Quantitative Structure-Activity Relationship (QSAR) Models: As more data on acyl glucuronide reactivity becomes available, QSAR models can be developed to predict the stability and reactivity of new compounds based on their chemical structure, which could be applied to solabegron derivatives. liverpool.ac.uk

Table 3: Analytical and Computational Tools for Acyl Glucuronide Research

| Tool Category | Specific Technique | Application in this compound Research |

|---|---|---|

| Analytical | LC-MS/MS | Separation and quantification of this compound isomers and hydrolysis products in biological matrices. currentseparations.com |

| NMR Spectroscopy | Unambiguous structural elucidation of synthetic standards and monitoring of isomerization kinetics. liverpool.ac.uk | |

| Capillary Electrophoresis | High-resolution separation of isomers for kinetic and stability profiling. nih.gov | |

| Computational | Density Functional Theory (DFT) | Modeling reaction mechanisms and calculating activation energies for isomerization and hydrolysis to predict reactivity. rsc.org |

| Molecular Docking | Predicting non-covalent binding and potential covalent modification sites on proteins. mdpi.com | |

| QSAR Modeling | Predicting the intrinsic electrophilic reactivity and stability based on chemical structure. liverpool.ac.uk |

Exploring this compound as a Probe for General Acyl Glucuronide Chemistry and Reactivity

While much of the existing research on acyl glucuronide reactivity has focused on non-steroidal anti-inflammatory drugs (NSAIDs), the unique structure of solabegron provides an opportunity to broaden the understanding of this chemical class. liverpool.ac.uk By thoroughly characterizing the synthetic pathways, reactivity profile, and analytical signatures of this compound, it can be established as a valuable probe or model compound.

This well-characterized molecule could then be used to:

Validate New Methodologies: Serve as a test case for novel analytical techniques, enzymatic synthesis protocols, or computational prediction models.

Investigate Structure-Reactivity Relationships: By comparing the stability and reaction kinetics of this compound with those of other structurally diverse acyl glucuronides, researchers can refine their understanding of how the aglycone structure influences reactivity.

Probe Protein Interactions: The specific pattern of protein adduction caused by this compound could reveal new insights into the mechanisms of covalent binding and the selectivity of different isomers for particular amino acid residues.

Ultimately, positioning this compound as a reference compound will not only advance the specific knowledge of solabegron metabolism but also contribute valuable data to the broader field of drug metabolism and safety assessment for all carboxylic acid-containing drugs. nih.gov

Q & A

Q. What methodologies are recommended for assessing the stability of Solabegron acyl glucuronide in vitro?

Stability assessment should involve pH-dependent degradation studies (e.g., in phosphate buffer at pH 7.4 and 4.5) and LC-MS analysis to monitor acyl migration and hydrolysis. Acyl migration is quantified by tracking positional isomer peaks over time, while hydrolysis rates are determined by measuring the parent aglycone release. Stability testing should also include reactive intermediate trapping with glutathione (for transacylation) and methoxylamine (for glycation pathways) to identify covalent adducts .

Q. How can researchers distinguish between acyl glucuronide degradation pathways (transacylation vs. hydrolysis)?

Use kinetic modelling (e.g., GEPASI software) to fit experimental degradation data to a reaction scheme that separates transacylation (rearrangement) and hydrolysis steps. Parameters like activation energy (ΔE) and rate constants (k) for each pathway can be derived using density functional theory (DFT) calculations, validated by NMR or LC-MS time-course analyses of positional isomers .

Q. What in vitro assays are available to evaluate the bioactivation potential of this compound?

A simplified workflow includes:

- Reaction phenotyping with recombinant UGT isoforms to identify enzymes responsible for glucuronidation.

- Glutathione trapping assays in buffer to detect reactive intermediates.

- Half-life determination of the 1-β-O-acyl glucuronide anomer via LC-MS, avoiding the need for synthetic standards .

Advanced Research Questions

Q. How can structural differences between acyl glucuronides and glucosides explain variations in reactivity?

DFT-optimized transition states reveal differences in hydrogen bonding and charge distribution. For example, acyl glucuronides exhibit intramolecular hydrogen bonds between the carboxylate group and hydroxyls on the glucuronic acid ring, stabilizing transition states and lowering activation energy compared to neutral glucosides. This explains faster transacylation rates in glucuronides .

Q. What experimental strategies resolve contradictions between in vitro acyl glucuronide reactivity and in vivo toxicity data?

- Systemic exposure assessment : Compare systemic exposure (AUC) of the acyl glucuronide in animal models to human clinical data.

- Protein adduct quantification : Use immunoblotting or LC-MS/MS to measure covalent adducts in plasma/tissues.

- Immune response profiling : ELISA assays detect anti-adduct antibodies in serum, linking adduct formation to hypersensitivity .

Q. How do pH and temperature influence the degradation kinetics of this compound?

Degradation follows pseudo-first-order kinetics under physiological conditions (pH 7.4, 37°C). Lower pH (e.g., 4.5) slows acyl migration but accelerates hydrolysis. Temperature-dependent Arrhenius plots can predict degradation rates in storage or biological matrices. For example, a 10°C increase may reduce t1/2 by 2–3× .

Q. What computational models predict the degradation rate of acyl glucuronides based on structural features?

Quantitative structure–property relationships (QSPR) use descriptors like:

- Partial atomic charges of the carbonyl carbon.

- Activation energy (ΔE) from DFT-optimized transition states.

- Electrophilicity index (ω), correlating with degradation rates (r<sup>2</sup> = 0.90 for ELUMO) .

Q. How can researchers address discrepancies in protein adduct formation between in vitro and in vivo studies?

- Adduct stability assays : Compare adduct half-life in vitro (buffer) vs. in vivo (plasma).

- Toxicokinetic modeling : Integrate adduct formation rates with systemic clearance data.

- Bile-cannulated models : Assess enterohepatic recirculation, which prolongs exposure and adduct accumulation .

Methodological Best Practices

Q. What protocols ensure reliable quantification of this compound in biological matrices?

- Sample stabilization : Acidify matrices (pH 4.5) immediately post-collection to inhibit degradation.

- Chromatographic conditions : Use C18 columns with mobile phases containing 0.1% formic acid to resolve positional isomers.

- Internal standards : Deuterated analogs (e.g., this compound-d8) correct for matrix effects and recovery variability .

Q. How should reaction phenotyping studies be designed to identify UGT isoforms involved in Solabegron glucuronidation?

- Recombinant UGT screening : Test Supersomes® expressing UGT1A1, 1A3, 1A9, and 2B7, which are common for carboxylic acid substrates.

- Chemical inhibition : Use isoform-specific inhibitors (e.g., hecogenin for UGT1A4) in human liver microsomes.

- Correlation analysis : Compare glucuronidation rates across human donor microsomes with known UGT activity profiles .

Data Interpretation and Contradictions

Q. Why do some "safe" drugs form acyl glucuronides without evidence of toxicity?

Toxicity risk depends on reactivity (e.g., glutathione adduct formation) and systemic exposure . "Safe" drugs may form stable glucuronides with low adduct formation or rapid clearance, minimizing tissue damage. Structural features (e.g., electron-withdrawing substituents) reduce electrophilicity and adduct potential .

Q. How can researchers reconcile conflicting reports on acyl glucuronide toxicity mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.